molecular formula C24H31FN4O4S B13455775 (2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B13455775
M. Wt: 490.6 g/mol
InChI Key: MNNVXLLCYGGFOQ-YOUFYPILSA-N
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Description

The compound “(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly as potential therapeutic agents due to their intricate structures and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluoro and hydroxy groups, and the attachment of the acetamido and thiazolylphenyl groups. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrrolidine Ring: This might involve a cyclization reaction using a suitable precursor.

    Introduction of Functional Groups: Fluorination and hydroxylation reactions using reagents like diethylaminosulfur trifluoride (DAST) for fluorination and osmium tetroxide for hydroxylation.

    Attachment of Side Chains: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated synthesizers to handle the complex multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific functional groups targeted. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Medically, such compounds are often investigated for their therapeutic potential, including anti-inflammatory, antiviral, or anticancer properties.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be those related to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: This compound itself.

    Other Fluorinated Pyrrolidines: Compounds with similar structures but different substituents.

    Thiazolylphenyl Derivatives: Compounds with the thiazolylphenyl group but different core structures.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H31FN4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H31FN4O4S/c1-13-20(34-12-27-13)16-8-6-15(7-9-16)10-26-22(32)19-18(25)17(31)11-29(19)23(33)21(24(3,4)5)28-14(2)30/h6-9,12,17-19,21,31H,10-11H2,1-5H3,(H,26,32)(H,28,30)/t17-,18+,19-,21+/m0/s1

InChI Key

MNNVXLLCYGGFOQ-YOUFYPILSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3[C@@H]([C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)F

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C(C(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)F

Origin of Product

United States

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